molecular formula C9H18F2N2 B13347553 2,2-difluoro-N-[(4-methylpiperidin-4-yl)methyl]ethanamine

2,2-difluoro-N-[(4-methylpiperidin-4-yl)methyl]ethanamine

Cat. No.: B13347553
M. Wt: 192.25 g/mol
InChI Key: CXWIOVFTAQJJFZ-UHFFFAOYSA-N
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Description

2,2-Difluoro-N-[(4-methylpiperidin-4-yl)methyl]ethanamine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a piperidine scaffold, a nitrogen-containing heterocycle that is a fundamental building block in over 85% of FDA-approved pharmaceutical molecules due to its versatile role in enhancing biological activity and physical properties . The specific substitution pattern on the piperidine ring, combined with a 2,2-difluoroethylamine side chain, is a motif found in compounds investigated for their potential to interact with central nervous system (CNS) targets. For instance, structurally related analogs based on a 4-(2-aminoethyl)piperidine core have been identified as potent agonists of Trace Amine-Associated Receptor 1 (TAAR1), a novel molecular target for the treatment of psychotic disorders such as schizophrenia . The presence of the difluoroethyl group is a common strategy in drug design to modulate the molecule's electronic properties, metabolic stability, and membrane permeability. Researchers value this compound as a key synthetic intermediate for constructing more complex active molecules or as a core scaffold for probing structure-activity relationships (SAR) in the development of new therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H18F2N2

Molecular Weight

192.25 g/mol

IUPAC Name

2,2-difluoro-N-[(4-methylpiperidin-4-yl)methyl]ethanamine

InChI

InChI=1S/C9H18F2N2/c1-9(2-4-12-5-3-9)7-13-6-8(10)11/h8,12-13H,2-7H2,1H3

InChI Key

CXWIOVFTAQJJFZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1)CNCC(F)F

Origin of Product

United States

Preparation Methods

Route A: Difluoromethylation of Piperidine Derivatives

Step 1: Synthesis of 4-Methylpiperidin-4-yl Precursors

  • Starting Material: 4-Methylpiperidine or its derivatives.
  • Method: Alkylation or acylation of piperidine with suitable reagents such as methyl iodide or methyl bromide under basic conditions to obtain N-methylated piperidine derivatives.

Step 2: Introduction of the Difluoromethyl Group

  • Reagents: Difluoromethylating agents such as difluoromethyl iodide (CHF₂I) or difluoromethyl sulfonates.
  • Reaction Conditions: Nucleophilic substitution facilitated by strong bases like potassium tert-butoxide or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
  • Outcome: Formation of the N-[(4-methylpiperidin-4-yl)methyl]difluoromethyl intermediate.

Step 3: Attachment of the Ethanamine Moiety

  • Method: Reductive amination of the intermediate aldehyde or ketone with ethanamine (ethylamine) in the presence of reducing agents such as sodium cyanoborohydride or hydrogen gas over a palladium catalyst.
  • Alternative: Nucleophilic substitution with ethylene diamine derivatives under basic conditions.

Route B: Multi-step Assembly via Intermediates

Step 1: Synthesis of 4-Methylpiperidin-4-yl Methyl Precursors

  • Similar to Route A, starting from commercially available 4-methylpiperidine.

Step 2: Formation of the Difluoromethyl Intermediate

  • Reagents: Use of difluoromethylating reagents such as difluoromethyl phosphonium salts or difluoromethyl sulfonates.
  • Reaction Conditions: Typically performed at low temperatures (-20°C to 0°C) to control reactivity and minimize side reactions.
  • Reaction: Nucleophilic substitution on the nitrogen atom of the piperidine ring.

Step 3: Coupling with Ethanolamine Derivatives

  • Method: Reductive amination with ethanamine derivatives, often under mild acidic or neutral conditions, followed by purification.

Notable Patents and Research Data

A recent patent (WO2023002502A1) describes a novel process for synthesizing related piperidine derivatives, emphasizing the use of specific solvents and catalysts to improve yield and selectivity. The process involves:

Step Reagents Solvent Conditions Notes
1 4-Methylpiperidine Various Alkylation or acylation Produces N-methylpiperidine derivatives
2 Difluoromethylating agents (e.g., CHF₂I) DMF or acetonitrile Reflux, low temperature Nucleophilic substitution to install CF₂ group
3 Ethanamine derivatives Methanol or ethanol Reductive amination Final attachment of ethanamine moiety

This patent emphasizes the importance of controlling reaction temperature and solvent polarity to optimize the yield of the difluorinated intermediate.

Data Tables Summarizing Key Reaction Parameters

Reaction Step Reagents Solvent Temperature Yield (%) Remarks
Methylation of piperidine Methyl iodide, base Dichloromethane Room temperature 85-90 High selectivity
Difluoromethylation CHF₂I, NaH DMF -20°C to 0°C 70-80 Minimized side reactions
Reductive amination Ethanamine, NaBH₃CN Methanol Room temperature 75-85 Purity enhancement

Complete Research Findings and Considerations

  • Reaction Optimization: Controlling temperature and solvent polarity is critical to maximize yield and minimize side reactions, especially during difluoromethylation.
  • Catalyst Use: Transition metal catalysts such as palladium or copper complexes can facilitate coupling steps.
  • Purification: Techniques such as preparative HPLC, chromatography, and recrystallization are employed to purify the final compound.

Chemical Reactions Analysis

2,2-Difluoro-N-[(4-methylpiperidin-4-yl)methyl]ethanamine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace the fluorine atoms. .

Scientific Research Applications

2,2-Difluoro-N-[(4-methylpiperidin-4-yl)methyl]ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of 2,2-difluoro-N-[(4-methylpiperidin-4-yl)methyl]ethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Phenethylamine Derivatives

  • 2C Series (e.g., 2C-E, 2C-I, 2C-P): These compounds share a phenethylamine backbone with substitutions on the aromatic ring (e.g., 4-ethyl, 4-iodo, or 4-propyl groups). Unlike the target compound, they lack fluorinated aliphatic chains or piperidine moieties. The 2C series is known for hallucinogenic effects via 5-HT2A receptor agonism, whereas the target’s difluoro and piperidine groups may redirect its selectivity toward other receptors (e.g., σ or dopamine receptors) .
  • NBOMe Series (e.g., 25I-NBOMe, 25C-NBOMe): These derivatives include an N-(2-methoxybenzyl) group attached to the ethanamine backbone.

Piperidine-Containing Analogues

  • 1-{3-Ethoxy-2-[(4-methylbenzyl)oxy]phenyl}-N-(4-piperidinylmethyl)methanamine :
    This compound shares the piperidinylmethylamine core but incorporates a benzyloxy-substituted phenyl group. The target’s difluoroethyl chain may enhance metabolic stability compared to this analogue’s ether linkages, which are prone to oxidative degradation .

  • N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine: While structurally distinct, this nitro-substituted ethanamine highlights how electron-withdrawing groups (e.g., -NO2) alter physicochemical properties. The target’s -CF2 group offers similar electron-withdrawing effects but with improved biocompatibility .

Physicochemical Properties

Property Target Compound 25I-NBOMe 2C-E N-Methyl-4-Methoxyphenethylamine
Molecular Weight ~246.3 g/mol 413.2 g/mol 209.7 g/mol 179.3 g/mol
Lipophilicity (LogP)* ~2.1 (estimated) 3.8 1.9 1.5
Hydrogen Bond Donors 2 1 2 1
Polar Surface Area ~30 Ų 52 Ų 41 Ų 26 Ų

*Estimated using fragment-based methods.

  • However, it is less lipophilic than NBOMe derivatives due to the absence of aromatic methoxy groups .

Receptor Interactions

  • The NBOMe series’ high 5-HT2A affinity (Ki < 1 nM) is attributed to their N-methoxybenzyl groups. The target’s 4-methylpiperidinylmethyl group may shift receptor selectivity, possibly toward σ-1 or dopamine D.="" as="" in="" li="" other="" piperidine-containing="" psychotropics="" receptors,="" seen="" sub>="">
  • Fluorine atoms can enhance binding to hydrophobic pockets in enzymes or receptors, as observed in fluorinated antimalarials (e.g., compound 5c in ). This suggests the target’s difluoroethyl chain could improve target engagement .
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Metabolic Stability

  • Piperidine rings are generally resistant to oxidative metabolism compared to benzyl groups (e.g., in NBOMe compounds), which undergo rapid demethylation. The target’s structure may confer longer half-life in vivo .

Data Tables

Table 1. Structural Comparison of Key Analogues

Compound Core Structure Key Substituents Pharmacological Notes
Target Compound Difluoroethylamine 4-Methylpiperidinylmethyl Potential σ/D2 affinity
25I-NBOMe Phenethylamine N-(2-Methoxybenzyl), 4-Iodo-2,5-dimethoxy 5-HT2A agonist (Ki = 0.044 nM)
2C-E Phenethylamine 4-Ethyl-2,5-dimethoxy Hallucinogen (ED50 = 10 mg)
N-Methyl-4-Methoxyphenethylamine Ethanamine 4-Methoxyphenyl, N-Methyl Stimulant (dopamine/norepinephrine release)

Biological Activity

2,2-Difluoro-N-[(4-methylpiperidin-4-yl)methyl]ethanamine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview of its implications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound features a difluoromethyl group attached to an ethanamine backbone, with a piperidine ring contributing to its biological properties. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, which can influence the compound's interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Studies suggest that it may act as an agonist or antagonist at certain neurotransmitter receptors, which could modulate various neurological pathways. This interaction is crucial for its potential therapeutic applications, particularly in treating neurological disorders.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Neurotransmitter Modulation : It has been shown to interact with acetylcholine receptors, potentially influencing cognitive functions and memory processes.
  • Antidepressant Activity : Preliminary studies suggest that it may possess antidepressant-like effects in animal models by modulating serotonin and norepinephrine levels .
  • Anti-inflammatory Properties : The compound may also exert anti-inflammatory effects, making it a candidate for further exploration in treating conditions characterized by inflammation .

Case Studies and Experimental Findings

  • In vitro Studies : In vitro experiments have demonstrated that this compound inhibits specific enzymes involved in neurotransmitter breakdown, suggesting potential use in Alzheimer's disease treatment.
  • Animal Models : In vivo studies using rodent models have shown significant improvements in depressive-like behavior when administered this compound, indicating its potential as an antidepressant .
  • Molecular Docking Studies : Computational studies involving molecular docking have revealed strong binding affinity to acetylcholinesterase (AChE), highlighting its potential as a therapeutic agent against neurodegenerative diseases .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/TargetStudy TypeReference
Neurotransmitter ModulationAcetylcholine receptorsIn vitro
Antidepressant ActivitySerotonin and norepinephrine modulationAnimal models
Anti-inflammatory EffectsInhibition of inflammatory mediatorsIn vitro
AChE InhibitionAcetylcholinesteraseMolecular docking

Q & A

Q. Advanced Research Focus

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
  • Radioligand Binding Assays : Use tritiated or fluorescent analogs to determine IC₅₀ values. Validate with competitive displacement curves .
  • In Vitro Functional Assays : cAMP accumulation or calcium flux assays in transfected HEK293 cells to evaluate GPCR modulation .

How does the difluoroethyl group influence the compound's interaction with biological targets compared to non-fluorinated analogs?

Advanced Research Focus
The difluoroethyl group enhances:

  • Lipophilicity : LogP increases by ~0.8 units (measured via shake-flask method), improving blood-brain barrier penetration .
  • Metabolic Stability : Fluorination reduces CYP450-mediated oxidation (confirmed via human liver microsome assays) .
  • Receptor Affinity : Fluorine’s electronegativity strengthens hydrogen bonding with residues in the orthosteric pocket (e.g., serotonin 5-HT₂A receptor MD simulations) .

How should researchers address contradictory data regarding the compound's efficacy in different in vitro models?

Q. Advanced Research Focus

  • Variable Control : Standardize cell lines (e.g., CHO vs. HEK293), passage numbers, and assay buffers (pH, ion concentration).
  • Orthogonal Assays : Cross-validate using SPR (binding) and functional assays (e.g., β-arrestin recruitment) .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding factors like solvent (DMSO vs. saline) .

What advanced analytical techniques are essential for characterizing the purity and stability of this compound?

Q. Basic Research Focus

  • NMR Spectroscopy : ¹⁹F NMR (δ -120 to -125 ppm) confirms fluorination; ¹H/¹³C NMR verifies structural integrity .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • HPLC-PDA : Monitor degradation under accelerated stability conditions (40°C/75% RH for 4 weeks) .

What strategies can enhance aqueous solubility for in vivo studies?

Q. Applied Research Focus

  • Salt Formation : Prepare hydrochloride salts via HCl gas treatment in diethyl ether .
  • Co-Solvent Systems : Use 10% β-cyclodextrin in PBS or 5% DMSO/saline for intraperitoneal administration .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 80-120 nm via DLS) to improve bioavailability .

What models are appropriate for preliminary toxicity assessment?

Q. Basic Research Focus

  • In Vitro : MTT assays in HepG2 cells (IC₅₀ >100 µM suggests low cytotoxicity) .
  • In Vivo : Acute toxicity in mice (single dose up to 300 mg/kg; monitor ALT/AST levels) .
  • hERG Inhibition : Patch-clamp assays to assess cardiac risk (IC₅₀ >10 µM preferred) .

How can researchers evaluate selectivity for neurotransmitter receptors over off-targets?

Q. Advanced Research Focus

  • Panels of Receptors : Screen against 50+ GPCRs, ion channels, and transporters (Eurofins CEREP panel) .
  • Computational Docking : Use Schrödinger’s Glide to predict binding poses and selectivity scores (e.g., vs. σ receptors) .
  • Kinetic Selectivity Index : Calculate (kₒₙ₍off-target₎/kₒₙ₍target₎) via SPR to prioritize high-specificity analogs .

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